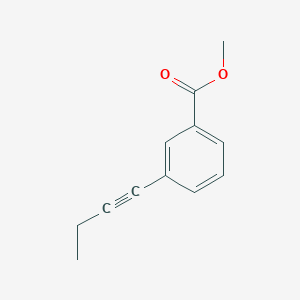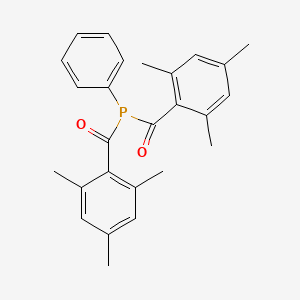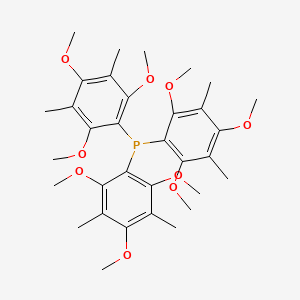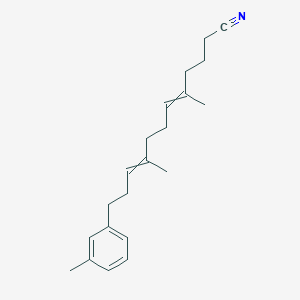![molecular formula C11H12ClNO3 B12601541 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide CAS No. 650628-86-7](/img/structure/B12601541.png)
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group, an acetamide group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide typically involves the reaction of 2-chloro-4-nitrophenyl acetamide with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and a solvent like tetrahydrofuran . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly reductants, such as glucose, in alkaline medium has also been explored for the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and zinc in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
Azoxystrobin: Another fungicide with a different mechanism of action but similar applications.
Uniqueness
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
650628-86-7 |
|---|---|
Molekularformel |
C11H12ClNO3 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,13,14) |
InChI-Schlüssel |
NYKAUQGZSHXIFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=C(C=C2)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
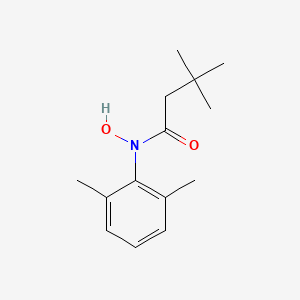
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
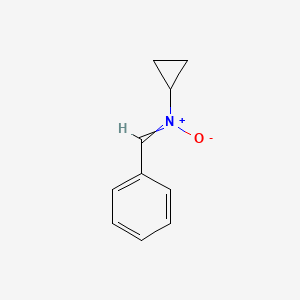
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
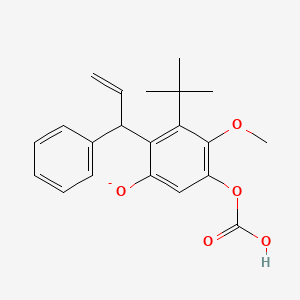
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
